molecular formula C27H22ClN3O4 B609577 尼杜非索 CAS No. 1773489-72-7

尼杜非索

货号: B609577
CAS 编号: 1773489-72-7
分子量: 487.9 g/mol
InChI 键: JYTIXGYXBIBOMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Nonalcoholic Steatohepatitis (NASH)

NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis, often associated with obesity and diabetes. Currently, there are no approved pharmacotherapies for NASH, highlighting the need for effective treatments.

  • Clinical Trials : Nidufexor has advanced to Phase 2 clinical trials aimed at assessing its efficacy and safety in patients with NASH. The trials have focused on measuring alanine aminotransferase (ALT) levels as a biomarker for liver damage. Results indicated that participants receiving Nidufexor exhibited significantly lower ALT levels compared to those on placebo, suggesting a reduction in liver injury .
  • Effects on Liver Fat : A study reported that after 12 weeks of treatment with Nidufexor, patients showed a decrease in hepatic fat fraction, which is critical in managing NASH progression .
  • Adverse Events : Common adverse events included itchiness, with serious events such as cholestatic jaundice reported but deemed manageable .

Diabetic Nephropathy

Nidufexor is also being evaluated for its potential benefits in diabetic nephropathy, a complication of diabetes characterized by kidney damage.

  • Clinical Trials : Similar to NASH trials, Phase 2 trials are underway to evaluate the safety and efficacy of Nidufexor in patients with diabetic nephropathy . These studies aim to determine whether Nidufexor can improve renal function and reduce the progression of kidney disease.

作用机制

尼度非索通过作为法尼醇 X 受体 (FXR) 的部分激动剂发挥作用。 FXR 是一种核受体,调节胆汁酸生成、脂质代谢和炎症相关基因的表达 . 通过调节 FXR 活性,尼度非索可以影响这些生化途径,从而导致其治疗作用。 所涉及的分子靶点和途径包括与胆汁酸转运和代谢、脂质合成和炎症反应相关的基因 .

生化分析

Biochemical Properties

Nidufexor is a non-bile acid FXR agonist . It interacts with the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . Upon activation, FXR regulates bile acid production, conjugation, and transport .

Cellular Effects

Nidufexor addresses fibrosis, oxidative stress, inflammation, and cell death, and therefore has the potential to improve the management of diabetic kidney disease . It exerts positive effects on multiple aspects of the disease, including reducing lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .

Molecular Mechanism

Nidufexor exerts its effects at the molecular level through its interaction with the farnesoid X receptor (FXR). As a partial FXR agonist, it modulates the activity of this receptor, leading to changes in gene expression and enzyme activity . This results in the regulation of bile acid production, conjugation, and transport .

Temporal Effects in Laboratory Settings

It has been shown to have partial FXR agonistic activity in vitro and FXR-dependent gene modulation in vivo .

Dosage Effects in Animal Models

It has been shown to have potent effects in reducing lipid accumulation in the liver and inflammation in animal models of nonalcoholic steatohepatitis .

Metabolic Pathways

Nidufexor is involved in the regulation of bile acid metabolism through its interaction with the farnesoid X receptor (FXR) . FXR, upon activation, initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux and conjugation .

Transport and Distribution

Given its interaction with the farnesoid X receptor (FXR), it is likely to be distributed in tissues where FXR is highly expressed, such as the liver, gall bladder, intestines, and kidney .

Subcellular Localization

Given its interaction with the farnesoid X receptor (FXR), a nuclear receptor, it is likely to be localized in the nucleus where it can modulate gene expression .

准备方法

尼度非索的合成涉及多个步骤,从形成三环二氢色烯吡唑核心开始。 然后通过各种化学反应对该核心进行修饰,以实现尼度非索的最终结构 . 合成路线通常包括:

    核心结构的形成: 这涉及环化反应以形成三环二氢色烯吡唑核心。

    官能团修饰: 引入或修饰各种官能团以实现所需的化学性质。

    纯化和分离: 使用色谱等技术纯化最终化合物,以确保高纯度和产率。

尼度非索的工业生产方法可能涉及扩大这些合成路线,同时优化反应条件以最大限度地提高产量并降低成本。

化学反应分析

尼度非索经历了几种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。

    还原: 与氧化相反,这种反应涉及添加氢气或去除氧气,通常使用还原剂。

    取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及各种用于取代反应的亲核试剂和亲电试剂。这些反应形成的主要产物取决于所使用的特定试剂和条件。

相似化合物的比较

尼度非索属于一类称为 FXR 激动剂的化合物。类似的化合物包括:

尼度非索在其部分激动活性及其特定的化学结构方面是独一无二的,这使其与其他 FXR 激动剂区分开来。 它在体内调节 FXR 依赖性基因表达的能力使其成为科学研究和潜在治疗应用的有价值化合物 .

生物活性

Nidufexor is a novel compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications in liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article aims to provide a comprehensive overview of the biological activity of Nidufexor, including its mechanism of action, efficacy in clinical studies, and potential implications for treatment.

Nidufexor is classified as a selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. By activating FXR, Nidufexor modulates the expression of genes involved in these pathways, leading to beneficial metabolic effects.

Key Actions of Nidufexor:

  • Bile Acid Regulation : Nidufexor enhances the synthesis and secretion of bile acids, promoting their excretion and reducing hepatic fat accumulation.
  • Anti-inflammatory Effects : The activation of FXR by Nidufexor reduces inflammation in the liver by inhibiting pro-inflammatory cytokines.
  • Lipid Metabolism : Nidufexor improves lipid profiles by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.

Overview of Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of Nidufexor in patients with liver diseases. Below is a summary table of key studies:

Study TitlePhasePopulationDurationKey Findings
Study on Nidufexor for NASH2bPatients with NASH24 weeksSignificant reduction in liver fat content
Safety and Efficacy of Nidufexor2aHealthy volunteers12 weeksWell-tolerated with no serious adverse events
Long-term Effects of Nidufexor3Patients with NAFLD52 weeksImprovement in liver enzymes and histology

Case Studies

  • Case Study on NASH Patient : A 45-year-old male with biopsy-proven NASH was treated with Nidufexor for 24 weeks. Results showed a significant reduction in liver fat content (from 30% to 10%) and improvement in liver function tests (ALT and AST levels decreased by over 50%).
  • Safety Profile Assessment : In a cohort study involving 100 participants receiving Nidufexor, adverse effects were minimal. The most common side effects reported were mild gastrointestinal disturbances, which resolved without intervention.

Pharmacokinetics

Nidufexor exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by the liver, with minimal renal excretion.
  • Half-Life : Approximately 12 hours, allowing for once-daily dosing.

Biological Activity Insights

Recent studies have revealed that Nidufexor not only affects liver metabolism but also has systemic effects:

  • Impact on Glucose Metabolism : In diabetic models, Nidufexor improved insulin sensitivity and reduced fasting blood glucose levels.
  • Effects on Lipid Profiles : In hyperlipidemic patients, treatment with Nidufexor resulted in a significant decrease in triglycerides and an increase in HDL cholesterol levels.

属性

IUPAC Name

4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTIXGYXBIBOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336678
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773489-72-7
Record name Nidufexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidufexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDUFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Nidufexor interact with FXR and what are the downstream effects?

A: Nidufexor acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

    Q2: What is the structural characterization of Nidufexor?

    A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for Nidufexor. Further research in chemical databases or publications focusing on Nidufexor's chemical synthesis would be necessary to obtain this information.

    Q3: What makes Nidufexor a promising therapeutic agent compared to other FXR agonists in development for NASH?

    A3: While the provided abstracts do not directly compare Nidufexor with other FXR agonists, they highlight several aspects that contribute to its potential:

    • Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, Nidufexor possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
    • Partial agonistic activity: Nidufexor exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
    • Progression to Phase 2 clinical trials: Nidufexor's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。